molecular formula C13H8F3NO B1338118 Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone CAS No. 21221-92-1

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Cat. No. B1338118
Key on ui cas rn: 21221-92-1
M. Wt: 251.2 g/mol
InChI Key: KUCXNAXAAXKXGV-UHFFFAOYSA-N
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Patent
US09290476B2

Procedure details

The title compound was prepared analogously to the method in Intermediate 25: step b using pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol (Intermediate 26: step a) in place of (1-methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol.
[Compound]
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=2)[OH:8])[CH:2]=1.CN1C(C(C2C=CC=CN=2)O)=CN=C1>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([F:16])([F:17])[F:18])=[CH:11][CH:10]=2)=[O:8])[CH:2]=1

Inputs

Step One
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C(O)C1=CC=C(C=C1)C(F)(F)F
Step Three
Name
Intermediate 26
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC=C1C(O)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C(=O)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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